tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a pyrimidin-4-yl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. Its molecular formula is C₁₃H₂₀N₄O₂, with a molecular weight of 264.3 g/mol . The compound’s stereochemistry (3R) is critical for its interactions in biological systems, as enantiomeric differences can significantly alter receptor binding or metabolic stability. It serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antimalarial agents .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-pyrimidin-4-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-7-17(8-10)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,16,18)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTAESNWROZBDG-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the pyrrolidinyl intermediate: The pyrrolidinyl group is synthesized through a series of reactions starting from a suitable precursor, such as pyrrolidine.
Introduction of the pyrimidinyl group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidinyl intermediate.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Chemical Reactions Analysis
tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and nucleophilic bases.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of tert-butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate. Research indicates that this compound can induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound appears to interact with signaling pathways involved in cell proliferation and survival, potentially inhibiting pathways associated with tumor growth.
- In Vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects against several cancer types, including breast and lung cancers. For example, it has shown significant inhibition of cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at nanomolar concentrations.
Immunomodulatory Effects
The compound has also been studied for its potential to modulate immune responses, particularly through the inhibition of immune checkpoints:
- PD-L1 Inhibition : In a study involving mouse splenocytes, this compound was found to enhance T-cell activity by blocking the PD-L1/PD-1 interaction. This suggests its potential use as an immunotherapeutic agent.
Case Study 1: PD-L1 Inhibition
A doctoral thesis investigated the effects of various piperidine derivatives, including this compound, on immune checkpoint inhibition. The study utilized a rescue assay where splenocytes were exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, suggesting its role as a potential PD-L1 inhibitor.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound across multiple cancer cell lines. The findings revealed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations. These results align with previous studies on similar compounds that target cancer cells.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Analogues
Key Differences and Implications
Stereochemistry
The (3R) configuration in the target compound distinguishes it from its (3S) enantiomers, such as tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate. Enantiomers often exhibit divergent biological activities; for example, (3R) isomers may show higher affinity for specific kinase domains .
Pyrimidine Substituent Position
- Pyrimidin-4-yl vs. Pyrimidin-2-yl : The 4-position pyrimidine (target compound) allows for hydrogen bonding with residues in enzyme active sites, whereas the 2-position isomer () may exhibit steric hindrance or altered binding modes .
- The trifluoromethyl group () introduces strong electron-withdrawing effects, which can stabilize interactions with hydrophobic pockets .
Heterocycle Replacement
Replacing pyrimidine with quinazoline () or pyrazine () alters the compound’s electronic profile and size. Quinazoline’s larger structure may target different enzymes (e.g., tyrosine kinases), while pyrazine’s reduced aromaticity could impact solubility .
Q & A
Q. What are the standard synthetic routes for tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate, and how is stereochemical control achieved?
Methodological Answer: The synthesis typically involves:
Core Pyrrolidine Formation : A pyrrolidine ring is constructed via cyclization of a 1,4-diamine precursor or reductive amination of a γ-ketoester.
Pyrimidine Substitution : The pyrimidin-4-yl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
Carbamate Protection : The tert-butyl carbamate group is added using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) .
Stereochemical Control :
- The (3R) configuration is achieved via chiral resolution (e.g., diastereomeric salt formation) or asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening) .
- Key characterization tools include chiral HPLC (e.g., Chiralpak® columns) and optical rotation measurements to confirm enantiopurity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- Mass Spectrometry :
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical methods validate it?
Methodological Answer:
- Optimization Strategies :
- Validation Methods :
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace H with D at reactive sites (e.g., pyrrolidine N-H) to probe rate-determining steps.
- Computational Modeling :
- DFT calculations (e.g., Gaussian 16) map transition states and activation energies for pyrimidine substitution reactions .
- Trapping Intermediates : Use low-temperature NMR (−80°C) to detect transient intermediates (e.g., carbocationic species during carbamate formation) .
Q. How do structural modifications impact biological activity in SAR studies?
Methodological Answer:
- Modification Strategies :
- Pyrimidine Substituents : Replace pyrimidin-4-yl with pyridazin-3-yl to assess π-stacking interactions in enzyme binding pockets .
- Carbamate Alternatives : Substitute tert-butyl with benzyl or allyl groups to study steric effects on proteolytic stability .
- Biological Assays :
- Test analogs in enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ determination via fluorescence polarization .
Q. How should researchers address contradictions in reported bioactivity data for analogs?
Methodological Answer:
- Variable Analysis :
- Meta-Analysis Tools :
- Use cheminformatics platforms (e.g., Schrodinger’s Canvas) to cluster bioactivity data by structural similarity and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
